![molecular formula C7H6ClN3 B2933954 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1551174-78-7](/img/structure/B2933954.png)

2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

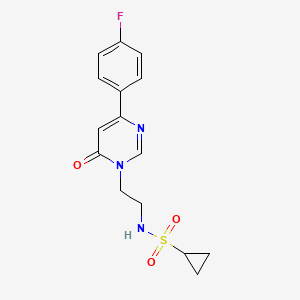

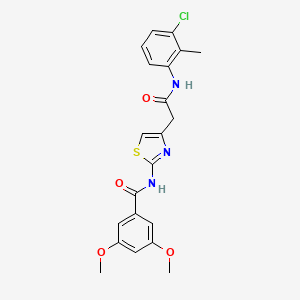

“2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine” is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline class . It’s a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings . Triazoles, including this compound, are known to exhibit versatile biological activities and are capable of binding in the biological system with a variety of enzymes and receptors .

Synthesis Analysis

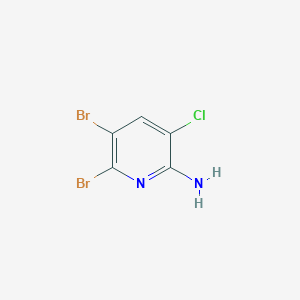

The compound can be synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . A mixture of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine, the appropriate 3-(substituted benzylideneamino)-5-mercapto-1H-1,2,4-triazoles, and anhydrous potassium carbonate in DMF was stirred overnight .Molecular Structure Analysis

Triazoles, including “2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine”, are nitrogenous heterocyclic moieties with a molecular formula of C2H3N3 . They contain two carbon and three nitrogen atoms in their five-membered aromatic azole chain .Chemical Reactions Analysis

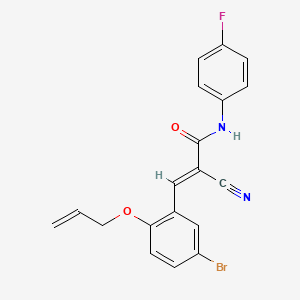

The compound is part of a series of novel [1,2,4]triazolo [4,3- a ]quinoxaline derivatives and their isosteres, pyrimido-quinoxaline, which were synthesized as potential antiviral and antimicrobial agents . The new compounds were synthesized via aromatic nucleophilic substitution .Scientific Research Applications

Pharmacology

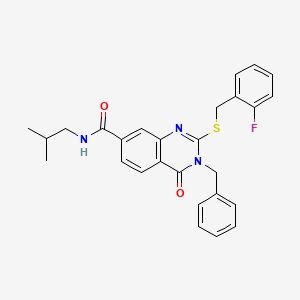

Triazole derivatives, including 2-Chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine, have been extensively studied for their pharmacological potentials. They are known to exhibit a wide range of biological activities due to their ability to interact with various enzymes and receptors . These compounds have been utilized in the development of drugs with antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular properties .

Agrochemistry

In the agrochemical industry, triazole compounds are valued for their antimicrobial properties, which can be leveraged to protect crops from various pathogens. The synthesis and study of their antimicrobial, antioxidant, and antiviral potential are crucial for developing new classes of agrochemical agents .

Material Chemistry

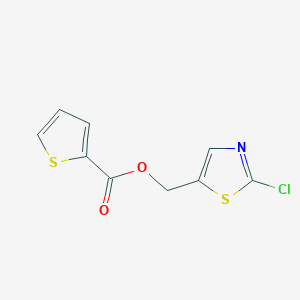

The unique structure of triazole derivatives makes them suitable for applications in material science. They have been used in the design of efficient light-emitting materials for phosphorescent OLED devices, demonstrating the versatility of these compounds in various technological applications .

Medicinal Chemistry

Triazole derivatives are central to medicinal chemistry, where they serve as core molecules for the design and synthesis of many therapeutic compounds. Their structural component is crucial in drug classes targeting a variety of diseases and conditions .

Disease Treatment

Triazole derivatives are involved in the treatment of diseases, particularly in the development of antiproliferative agents against cancer cells. They have shown moderate activities against various cancer cell lines, indicating their potential in cancer therapy .

Antimicrobial Applications

The antimicrobial potential of triazole derivatives is significant, with studies showing their effectiveness against a range of pathogenic organisms. This makes them valuable in the fight against multidrug-resistant pathogens .

Antiviral Research

Triazole compounds have been synthesized for their antiviral activities, with some derivatives showing promising results in plaque-reduction assays. This highlights their potential use in the development of antiviral drugs .

Mechanism of Action

Mode of Action

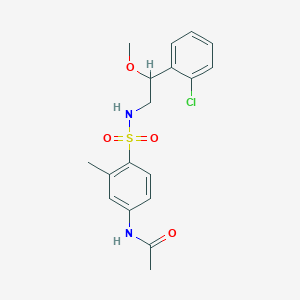

Triazole compounds, which include [1,2,4]triazolo[1,5-a]pyridine derivatives, are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

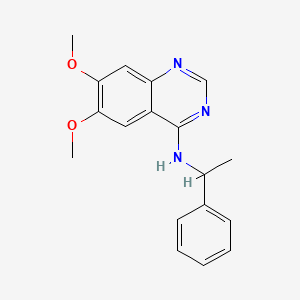

Biochemical Pathways

Given that [1,2,4]triazolo[1,5-a]pyridine derivatives have been used as inhibitors of janus kinases , it can be inferred that they may affect the JAK-STAT signaling pathway, which is involved in processes such as immunity, cell division, cell death, and tumor formation.

Result of Action

Given that [1,2,4]triazolo[1,5-a]pyridine derivatives have been used as inhibitors of janus kinases , it can be inferred that they may have an effect on cellular processes regulated by these kinases.

Action Environment

It’s known that the synthesis of [1,2,4]triazolo[1,5-a]pyridines can be achieved under microwave conditions , suggesting that the synthesis process may be influenced by environmental factors such as temperature.

properties

IUPAC Name |

2-chloro-8-methyl-[1,2,4]triazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-5-3-2-4-11-6(5)9-7(8)10-11/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFQBNDYAHLOJKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=N2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-amino-3-(trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B2933871.png)

![2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(3-methylphenyl)thiophene-3-sulfonamide](/img/structure/B2933872.png)

![6-(4-Fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2933880.png)

![2-(5-Cyanopyridin-2-yl)-N-prop-2-enyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2933882.png)

![N-(6-isopropylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide](/img/structure/B2933888.png)